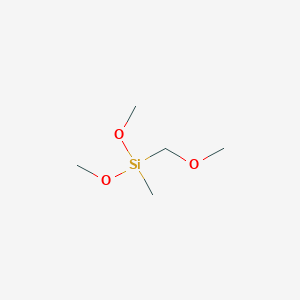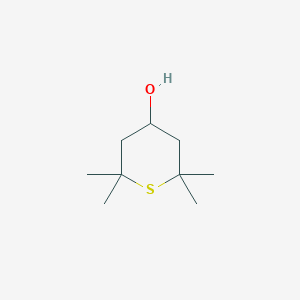
Dipropyl (cyanomethyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipropyl (cyanomethyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group bonded to a cyanomethyl group and two propyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
. This reaction is carried out under controlled conditions to ensure the selective formation of the desired phosphonate ester. Another method involves the use of dialkyl phosphites in the presence of a catalytic amount of copper(I) oxide (Cu2O) to produce alkynylphosphonates .
Industrial Production Methods
Industrial production of dipropyl (cyanomethyl)phosphonate may involve large-scale Michaelis–Arbuzov reactions, utilizing efficient and scalable processes. The reaction conditions are optimized to achieve high yields and purity of the final product. Additionally, the use of microwave irradiation has been explored to enhance reaction rates and improve overall efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Dipropyl (cyanomethyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides or phosphines.
Substitution: The phosphonate group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, alcohols, and thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium alkoxides. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine oxides, and substituted phosphonates. These products have diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Applications De Recherche Scientifique
Dipropyl (cyanomethyl)phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of dipropyl (cyanomethyl)phosphonate involves its interaction with molecular targets, such as enzymes and receptors. The phosphonate group can mimic the behavior of phosphate groups, allowing the compound to inhibit or modulate the activity of specific enzymes. This interaction can lead to changes in cellular signaling pathways and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diisopropyl methylphosphonate: A related compound with similar chemical properties but different applications, primarily as a by-product in the production of sarin gas.
Diisopropyl (cyanomethyl)phosphonate: Another similar compound with comparable reactivity and applications in organic synthesis.
Uniqueness
Dipropyl (cyanomethyl)phosphonate is unique due to its specific combination of the cyanomethyl and phosphonate groups, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its role as a bioisosteric group make it a valuable compound in both research and industrial contexts .
Propriétés
Numéro CAS |
21658-94-6 |
|---|---|
Formule moléculaire |
C8H16NO3P |
Poids moléculaire |
205.19 g/mol |
Nom IUPAC |
2-dipropoxyphosphorylacetonitrile |
InChI |
InChI=1S/C8H16NO3P/c1-3-6-11-13(10,8-5-9)12-7-4-2/h3-4,6-8H2,1-2H3 |
Clé InChI |
WKHIBHIEECTHPZ-UHFFFAOYSA-N |
SMILES canonique |
CCCOP(=O)(CC#N)OCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[Ethyl(3-methylphenyl)amino]ethyl 4-methoxybenzoate](/img/structure/B14713957.png)






![7,7-Dimethylbicyclo[2.2.1]heptan-1-ol](/img/structure/B14713975.png)
![3-[3-(2-Hydroxyphenyl)-3-oxoprop-1-en-1-yl]-4H-1-benzopyran-4-one](/img/structure/B14713980.png)

![N-[2-chloro-4-(2,4-dinitrobenzoyl)imino-1-cyclohexa-2,5-dienylidene]-2,4-dinitro-benzamide](/img/structure/B14713993.png)

